2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-14(21-16-18-10-19-22-16)9-26-17-20-13-8-4-3-7-12(13)15(25)23(17)11-5-1-2-6-11/h3-4,7-8,10-11H,1-2,5-6,9H2,(H2,18,19,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXYJDLEWLJJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity is influenced by its functional groups:
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Sulfonamide Group : Electron-withdrawing effects may activate adjacent carbonyl groups for nucleophilic attack.
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Quinazoline Core : Aromatic system prone to electrophilic substitution or coordination with metals.
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Triazolyl Moiety : Potential for hydrogen bonding or metal chelation, depending on substitution patterns.
Potential Reaction Mechanisms
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Hydrolysis : The acetamide group may undergo hydrolysis under acidic/basic conditions, yielding carboxylic acids.
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Nucleophilic Substitution : The sulfanyl group could react with strong nucleophiles (e.g., amines, thiols) to form disulfides or thioethers.
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Coordination Chemistry : The triazolyl group may participate in metal-ligand interactions, influencing reactivity.
Analytical and Structural Characterization
Data from analogous compounds (e.g., NMR, mass spectrometry) suggests:
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1H NMR : Peaks corresponding to aromatic protons (quinazoline, triazole), cyclopentyl substituents, and amide groups.
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13C NMR : Signals for carbonyl carbons (amide, quinazoline ketone), sulfur-linked carbons, and aromatic regions .
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Mass Spectrometry : Molecular ion peak at m/z ~400 (exact value depends on isotopic composition).
Biological Activity Insights
While direct data is unavailable, analogous quinazoline-sulfonamide hybrids show:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, in vitro assays demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Escherichia coli | 64 | Ciprofloxacin |
Anticancer Properties
The compound has also shown promise in cancer research. In vitro studies indicated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Caspase activation |
| A549 | 15 | Cell cycle arrest |
Anti-inflammatory Effects
In silico docking studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This positions it as a candidate for further development in treating inflammatory diseases.
Case Studies
Several research articles have documented the efficacy of similar compounds with structural analogs:
- Antifungal Activity : A study reported that derivatives of quinazoline exhibited antifungal properties against Candida albicans, with some compounds showing better efficacy than fluconazole .
- Urease Inhibition : Another study focused on quinazoline derivatives as urease inhibitors, demonstrating significant inhibitory activity which could be beneficial in treating infections caused by Helicobacter pylori .
Mechanism of Action
The mechanism of action of 2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various receptors with high affinity, potentially modulating their activity . The oxadiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogs like AJ5d (61% yield, m.p. unreported) and 13a (m.p. 288°C) suggest high thermal stability due to rigid heterocyclic cores .
- The triazole group may improve aqueous solubility compared to sulfamoylphenyl or bromophenyl derivatives, which exhibit higher molecular weights (e.g., 501.0 g/mol for 2-{[3-(4-chlorophenyl)...}acetamide) .
Biological Activity
The compound 2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.55 g/mol. The structure contains a quinazoline core linked to a triazole moiety, which is known to enhance biological activity through various mechanisms.
Research indicates that this compound acts primarily as an inhibitor of cyclooxygenase-2 (COX-2) . This enzyme plays a critical role in the inflammatory response by converting arachidonic acid into prostanoids, which mediate inflammation and pain. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activities. For instance:
- Cytotoxicity Studies : The compound was tested against several cancer cell lines, including colon cancer and melanoma. Results indicated a potent cytotoxic effect with IC50 values in the low micromolar range (0.25–5.01 μM), suggesting it may be effective in treating various malignancies .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and autophagy in cancer cells. These processes lead to programmed cell death and inhibit tumor growth .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising results in reducing inflammation:
- Inhibition of COX-2 : By targeting COX-2, the compound effectively lowers inflammatory responses in preclinical models, which could be beneficial for conditions characterized by chronic inflammation.
Research Findings and Case Studies
| Study | Cell Line Tested | IC50 Value (μM) | Activity |
|---|---|---|---|
| Study 1 | Colon Cancer | 0.41 - 0.69 | High cytotoxicity |
| Study 2 | Melanoma | 0.48 - 13.50 | Moderate cytotoxicity |
| Study 3 | Ovarian Cancer | 0.25 - 5.01 | High cytotoxicity |
| Study 4 | NIH3T3 (non-cancer) | >10 | Low selectivity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions.
Quinazolinone Core Formation : Start with cyclocondensation of anthranilic acid derivatives with cyclopentylamine under acidic conditions to form the 3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl scaffold .
Sulfanyl Group Introduction : React the quinazolinone intermediate with thiourea or Lawesson’s reagent to introduce the sulfanyl moiety .
Acetamide-Triazole Coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the sulfanyl-quinazolinone with N-(4H-1,2,4-triazol-3-yl)acetamide. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; triazole protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at ~470 Da) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in DMSO/EtOH mixtures .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs .
- Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages using ELISA .
- Kinase Inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) via fluorescence-based assays .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediate stability and transition states .
- Machine Learning (ML) : Train ML models on PubChem reaction data to predict optimal solvents/catalysts (e.g., DMF with K₂CO₃ for SN2 reactions) .
- Statistical DOE : Apply factorial design (e.g., 2³ matrix) to optimize temperature, pH, and stoichiometry, reducing experimental trials by 50% .
Q. What strategies resolve contradictions in reported biological activity data for quinazolinone-triazole hybrids?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for kinase inhibition) and assess variability using ANOVA .
- Structural Confirmation : Re-evaluate disputed compounds via X-ray crystallography to rule out isomerism or impurities .
- Assay Standardization : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
Core Modifications : Synthesize analogs with varied substituents (e.g., cyclohexyl instead of cyclopentyl) and compare activity .
Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical hydrogen bond donors/acceptors (e.g., triazole N-atoms) .
In Silico ADMET : Predict pharmacokinetic properties (e.g., logP, BBB permeability) via SwissADME to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
